N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity.
The compound can be identified by its Chemical Abstracts Service (CAS) number 1236262-06-8. It has been synthesized and studied for its potential applications in medicinal chemistry and biological research.
N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is classified as a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step synthetic routes. One common approach includes the reaction of hydrazonoyl halides with appropriate reagents under controlled conditions.
The molecular formula of N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is . Its structure features:
The molecular weight is approximately 385.4 g/mol. The compound's structural representation can be expressed through its SMILES notation: CCCCc1nnc(NC(=O)C23CCC(=O)N2c2ccccc2C(=O)N3)s1
.
N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary depending on the desired outcome. For example:
The mechanism of action for N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific pathways related to cell growth or proliferation, contributing to its potential therapeutic effects against various diseases.
The physical properties include:
The chemical properties involve:
N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific applications:
This compound represents a promising area of research due to its unique structure and biological activities, warranting further investigation into its applications in various fields of science.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3